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Compound of Interest

Compound Name: 6-Methoxyflavone

Cat. No.: B191845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 6-methoxyflavone, a naturally occurring flavonoid with potential therapeutic applications.

This document details the methodologies for acquiring and interpreting nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) data, and presents a summary of

its known biological activity related to T cell activation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 6-methoxyflavone.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 6-Methoxyflavone
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Position
¹³C Chemical
Shift (δ) (ppm)

¹H Chemical
Shift (δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

2 163.2 - - -

3 107.5 6.84 s -

4 178.1 - - -

4a 123.9 - - -

5 125.9 7.89 d 9.0

6 157.8 - - -

7 119.7 7.42 dd 9.0, 3.0

8 104.8 7.33 d 3.0

8a 156.4 - - -

1' 131.7 - - -

2', 6' 126.3 7.92 m -

3', 5' 129.2 7.53 m -

4' 131.8 7.53 m -

6-OCH₃ 55.9 3.92 s -

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Data compiled from publicly

available spectral databases.

Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for 6-Methoxyflavone

Technique Ionization Mode Precursor Ion (m/z)
Key Fragment Ions
(m/z)

LC-ESI-QTOF Positive [M+H]⁺: 253.0859 238, 210
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Data obtained from public mass spectrometry databases.[1]

Infrared (IR) Spectroscopy
Table 3: Key Infrared Absorption Bands for 6-Methoxyflavone

Wavenumber (cm⁻¹) Intensity Assignment

~1640 Strong
C=O (carbonyl) stretching of

the γ-pyrone ring

~1605, 1500, 1450 Medium-Strong Aromatic C=C stretching

~1250 Strong
Aryl-O-CH₃ stretching

(asymmetric)

~1030 Strong
Aryl-O-CH₃ stretching

(symmetric)

~830 Medium
C-H out-of-plane bending in

the aromatic rings

Data is characteristic for flavones with a methoxy substituent.

UV-Vis Spectroscopy
Table 4: UV-Vis Absorption Data for 6-Methoxyflavone

Solvent λmax (nm)

Methanol 270, 325

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 6-methoxyflavone.

Sample Preparation
A sample of 6-methoxyflavone (5-10 mg) is accurately weighed and dissolved in an

appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) for NMR analysis. For
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mass spectrometry, a dilute solution (e.g., 1 mg/mL) is prepared in a suitable solvent such as

methanol or acetonitrile, which may be further diluted for analysis. For IR spectroscopy, the

sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe is used.

¹H NMR Acquisition:

A standard single-pulse experiment is performed.

Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is employed.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Mass Spectrometry (LC-MS)
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an

electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or

Orbitrap) is utilized.

Chromatographic Separation:
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A C18 reversed-phase column is commonly used.

A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B) is employed.

A typical gradient might be: 5% B to 95% B over 20 minutes.

Mass Spectrometer Settings:

The ESI source is operated in positive ion mode.

Key parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C,

and a desolvation gas temperature of 300-350 °C.

Full scan mass spectra are acquired over a mass range of m/z 100-1000.

Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for

structural elucidation.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Sample Analysis (KBr Pellet Method):

Approximately 1-2 mg of 6-methoxyflavone is finely ground with ~100 mg of dry KBr

powder.

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The pellet is placed in the sample holder of the FT-IR spectrometer.

Data Acquisition:

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

An average of 16 to 32 scans is collected to improve the signal-to-noise ratio.
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A background spectrum of the empty sample compartment is recorded and subtracted

from the sample spectrum.

Biological Activity and Signaling Pathway
6-methoxyflavone has been reported to suppress T cell activation by inhibiting the nuclear

translocation of the Nuclear Factor of Activated T cells (NFAT).[2][3] The following diagram

illustrates the canonical NFAT signaling pathway in T cells and the proposed point of

intervention for 6-methoxyflavone.
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NFAT Signaling Pathway and Inhibition by 6-Methoxyflavone

The binding of an antigen to the T cell receptor (TCR) initiates a signaling cascade that leads to

the activation of phospholipase Cγ (PLCγ). PLCγ cleaves phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its

receptor on the endoplasmic reticulum (ER), causing the release of intracellular calcium (Ca²⁺).

The elevated Ca²⁺ levels activate calcineurin, a phosphatase that dephosphorylates NFAT.

Dephosphorylated NFAT then translocates from the cytoplasm to the nucleus, where it acts as

a transcription factor to induce the expression of genes involved in T cell activation and

immune response. 6-Methoxyflavone has been shown to inhibit the translocation of NFAT into

the nucleus, thereby suppressing T cell activation.[2][3]
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Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comprehensive

spectroscopic analysis of 6-methoxyflavone.
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Workflow for Spectroscopic Analysis of 6-Methoxyflavone

This workflow begins with the preparation of the 6-methoxyflavone sample for each

spectroscopic technique. Following data acquisition, the spectra are processed and interpreted
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to elucidate the chemical structure and assess the purity of the compound. The combined data

from NMR, MS, and IR provides a comprehensive and unambiguous characterization of the

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b191845?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methoxyflavone
https://www.medchemexpress.com/6-methoxyflavone.html
https://pubmed.ncbi.nlm.nih.gov/25114106/
https://pubmed.ncbi.nlm.nih.gov/25114106/
https://www.benchchem.com/product/b191845#spectroscopic-analysis-of-6-methoxyflavone
https://www.benchchem.com/product/b191845#spectroscopic-analysis-of-6-methoxyflavone
https://www.benchchem.com/product/b191845#spectroscopic-analysis-of-6-methoxyflavone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b191845?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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